REACTION_SMILES
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[BH3:22].[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][N:6]([C:9]([CH2:10][c:11]2[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]2)=[O:18])[CH2:7][CH2:8]1.[CH3:19][S:20][CH3:21].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][N:6]([CH2:9][CH2:10][c:11]2[cH:12][cH:13][c:14]([I:17])[cH:15][cH:16]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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CCN1CCN(C(=O)Cc2ccc(I)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCN(C(=O)Cc2ccc(I)cc2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CCN1CCN(CCc2ccc(I)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |